molecular formula C36H44FN3O6S B593082 8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 128584-73-6

8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B593082
M. Wt: 665.821
InChI Key: FUKZXDHFSKEKGK-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom. The molecule also contains a triaza (three nitrogen atoms) ring system, a phenyl group (a ring of six carbon atoms, also known as a benzene ring), and a sulfonyloxyethyl group.



Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve several steps, each introducing different parts of the molecule. The fluorophenyl group, for example, could potentially be introduced using a reaction with a fluorinating agent.



Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of the spirocyclic and triaza ring systems. These ring systems can have significant effects on the overall shape and properties of the molecule.



Chemical Reactions Analysis

Again, without specific literature or resources, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the sulfonyloxyethyl group suggests that it might be susceptible to reactions involving nucleophilic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s stability and make it more lipophilic (fat-soluble).


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and potentially even preclinical or clinical trials if the compound is a drug candidate.


properties

IUPAC Name

2-[8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44FN3O6S/c1-27-24-28(2)33(29(3)25-27)47(42,43)46-21-20-39-26-40(32-8-5-4-6-9-32)35(34(39)41)15-18-38(19-16-35)17-7-14-36(44-22-23-45-36)30-10-12-31(37)13-11-30/h4-6,8-13,24-25H,7,14-23,26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKZXDHFSKEKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCN2CN(C3(C2=O)CCN(CC3)CCCC4(OCCO4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

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